molecular formula C20H18O B194599 Methyl trityl ether CAS No. 596-31-6

Methyl trityl ether

Cat. No. B194599
CAS RN: 596-31-6
M. Wt: 274.4 g/mol
InChI Key: IRMNIXXVOOMKKP-UHFFFAOYSA-N
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Description

“Methyl trityl ether” is a chemical compound with the formula C20H18O . It is also known by other names such as “Benzene, 1,1’,1’'-(methoxymethylidyne)tris-”, “Ether, methyl trityl”, “Triphenylmethyl methyl ether”, “Trityl methyl ether”, “Methyl triphenylmethyl ether”, and "Triphenylmethanol, methyl ether" .


Synthesis Analysis

The synthesis of Methyl trityl ether involves the reaction of triphenylmethanol with sulfuric acid and methanol . The alcohol group in triphenylmethanol is protonated by the sulfuric acid, making it a better leaving group. Methanol then acts as a nucleophile, attacking the carbocation and forming the ether .


Molecular Structure Analysis

The molecular structure of Methyl trityl ether consists of a central carbon atom bonded to three phenyl groups and one methoxy group . The IUPAC Standard InChI for Methyl trityl ether is InChI=1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 .

Scientific Research Applications

  • Trityl ethers like methyl trityl ether are used in the study of carbohydrates. Tritylation of methyl α- and β-D-xylopyranoside leads to isomeric trityl ethers, useful in structural analysis and separation techniques (Otake & Sonobe, 1983).

  • In mass spectrometry, triphenylmethyl (trityl) ethers like methyl trityl ether are used for the protection of alcohols. They aid in determining the isotopic purity of the parent alcohol and direct fragmentation patterns upon electron impact (Sheikh, Duffield, & Djerassi, 1968).

  • Methyl trityl ether is utilized in polymer science. Trityl terminated polymers, obtained through polymerization processes, can serve as initiators for further polymerization, facilitating the creation of block copolymers (Acar & Küçüköner, 1997).

  • In organic chemistry, trityl ethers are useful for protecting group strategies. They can be selectively deprotected to alcohols under certain conditions, making them valuable in multi-step synthesis processes (Yadav & Subba Reddy, 2000).

  • Trityl methyl ether is also a byproduct in the synthesis of certain pharmaceuticals like Zidovudine. Its formation and manipulation are critical in optimizing synthesis routes for such drugs (Jian-ming, 2006).

  • Additionally, trityl ethers are used in the selective activation of other ethers, demonstrating their versatility in organic synthesis (Mukaiyama, Nagaoka, Ohshima, & Murakami, 1986).

  • In the synthesis of amphiphilic block copolymers, trityl ether acid cleavable junction groups are incorporated for creating nanoporous thin films, useful in various applications like sensor technologies (Qi et al., 2020).

  • Trityl ethers are also investigated in solid-phase synthesis, where they can be prepared in solution and adapted for loading applications on various substrates (Lundquist, Satterfield, & Pelletier, 2006).

Safety And Hazards

According to the safety data sheet, Methyl trityl ether should be handled with care to avoid ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition . Personal protective equipment should be used when handling this chemical .

properties

IUPAC Name

[methoxy(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMNIXXVOOMKKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208278
Record name Methyl trityl ether
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Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl trityl ether

CAS RN

596-31-6
Record name Methyl trityl ether
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Record name Methyl trityl ether
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Record name Methyl trityl ether
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Record name Methyltriphenylmethylether
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Record name METHYL TRITYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
CH Wang - The Journal of Organic Chemistry, 1963 - ACS Publications
… of alumina and worked up in the same manner as in the case of methyl trityl ether. Triphenyl carbinol (0.45 g.) was recovered, mp and mmp 160. Attempted Preparation of Methyl …
Number of citations: 6 pubs.acs.org
JP Horwitz, N Mody, R Gasser - The Journal of Organic Chemistry, 1970 - ACS Publications
… two epoxides, in addition to methyl trityl ether, were isolated on … Attack of methanol on 13 provides 14a and methyl trityl ether … , was readily identified as methyl trityl ether on the basis of …
Number of citations: 14 pubs.acs.org
P Huszthy, K Lempert, G Simig - Journal of the Chemical Society …, 1985 - pubs.rsc.org
… chloride (la) and bromide (1 b) furnish with sodium methoxide in 2,2-dimethoxypropane, in addition to several minor products, mixtures of the substitution products methyl trityl ether (1 c) …
Number of citations: 6 pubs.rsc.org
K Igarashi, J Irisawa, T Honma - Carbohydrate Research, 1975 - Elsevier
… ‘Reactions were carried out with 1 molar equivalent of methanol or methyl trityl ether, except for Expts. 1-7 in which a large excess of methanol was used. bAnalysed by g.1.c. …
Number of citations: 55 www.sciencedirect.com
P Huszthy, K Lempert, G Simig, J Tamás - Journal of the Chemical …, 1982 - pubs.rsc.org
… [The exclusive formation of methyl trityl ether (4) from trityl chloride with methanol appears to indicate that a-attack is the fastest; because of the reduced tendency of formation of the …
Number of citations: 14 pubs.rsc.org
HE Zieger, S Wo - The Journal of Organic Chemistry, 1994 - ACS Publications
… methanol and gave methyl trityl ether; this seems … for 2-5, -chlorodiphenylacetonitrile, diphenylmalononitrile, and methyl trityl ether (15 pages). This material is contained in libraries on …
Number of citations: 56 pubs.acs.org
RJD Feo, PD Strickler - The Journal of Organic Chemistry, 1963 - ACS Publications
… of alumina and worked up in the same manner as in the case of methyl trityl ether. Triphenyl carbinol (0.45 g.) was recovered, mp and mmp 160. Attempted Preparation of Methyl …
Number of citations: 10 pubs.acs.org
PF Butskus, NV Raguotene, AI Butskene - Chemistry of Heterocyclic …, 1974 - Springer
… (X) and N-tritylpiperidine (XI) are heated with excess methanol, allyl alcohol, ethylene glycol, glycerol, and phenol, transtritylation occurs to give, respectively, methyl trityl ether (XII), allyl …
Number of citations: 2 link.springer.com
LB Alemany, DM Grant, RJ Pugmire… - Journal of the …, 1983 - ACS Publications
… Figure 1, Expanded region from a 25.15-MHz, 2K, CP/MAS 13C NMR spectrum of 1, methyl trityl ether, obtained with a spectral width of 10000 Hz (398 ppm) and a frequency resolution …
Number of citations: 149 pubs.acs.org
H Niwa, Y Miyachi - Bulletin of the Chemical Society of Japan, 1991 - journal.csj.jp
The cleavage reaction of a (methylthio)methyl (MTM) ether with triphenylmethyl cation was not initiated by the previously proposed hydride abstraction with triphenylmethyl cation but …
Number of citations: 9 www.journal.csj.jp

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